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Compound of Interest

Compound Name: TX-1123

Cat. No.: B1202124 Get Quote

Comparative Efficacy of TX-1123: A Literature
Review
This guide provides a comparative review of studies on the efficacy of compounds identified as

TX-1123. It is important to note that the designation "TX-1123" refers to at least three distinct

investigational products in the scientific literature: a preclinical small molecule inhibitor of

protein tyrosine kinases and cyclo-oxygenase, a clinical-stage liposomal formulation of

docetaxel (ATI-1123), and a clinical-stage antisense oligonucleotide (QR-1123). This review

addresses each of these compounds separately to provide a clear and objective comparison of

their respective performance based on available experimental data.

Preclinical Compound TX-1123: A Protein Tyrosine
Kinase and Cyclo-oxygenase Inhibitor
TX-1123 is a 2-hydroxyarylidene-4-cyclopentene-1,3-dione derivative that has been evaluated

for its antitumor properties through the inhibition of protein tyrosine kinases (PTKs) and cyclo-

oxygenase (COX) enzymes.

Data Presentation
The following table summarizes the in vitro inhibitory activity of TX-1123 against COX-1, COX-

2, and Src kinase, with comparisons to other known inhibitors.
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Compound Target IC50 Comparison

TX-1123 COX-1 1.57 x 10⁻⁵ M -

TX-1123 COX-2 1.16 x 10⁻⁶ M

13.5-fold more

selective for COX-2

over COX-1[1][2][3]

TX-1123 Src Kinase 2.2 µM
Potent inhibitory

activity[4]

Celecoxib COX-2

Not specified in

snippets, but TX-1123

IC50 is higher

Different binding

pocket and

mechanism than TX-

1123[1][3]

Indomethacin COX-1
Not specified in

snippets

Different binding

pocket than TX-

1123[3]

AG17 PTK
Not specified in

snippets

TX-1123 is a more

potent antitumor agent

with lower

mitochondrial

toxicity[5]

TX-1925 COX-1 4.77 x 10⁻⁵ M
O-methylation product

of TX-1123[1][3]

TX-1925 COX-2 1.03 x 10⁻⁵ M
O-methylation product

of TX-1123[1][3]

Experimental Protocols
Detailed experimental protocols for the following assays were not fully available in the reviewed

literature. The descriptions below are based on the information provided in the abstracts of the

cited studies.

Cyclo-oxygenase (COX) Inhibition Assay: The COX-inhibitory activities of TX-1123 derivatives

were examined in vitro. The half-maximal inhibitory concentrations (IC50) for COX-1 and COX-
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2 were determined to assess the potency and selectivity of the compounds. The specific assay

format (e.g., cell-based or biochemical) and substrate concentrations were not detailed in the

available abstracts.

Src Kinase Inhibition Assay: The inhibitory activity of TX-1123 against Src kinase was

evaluated to determine its half-maximal inhibitory concentration (IC50). The specific substrate

and ATP concentrations used in the assay were not specified in the available literature.

Molecular Docking Simulations: The binding profiles of TX-1123 to COX-1 and COX-2 were

analyzed using molecular docking simulations. X-ray crystal structure data for COX-1 (PDB ID:

1PGG) and COX-2 (PDB ID: 3LN1) were used for these simulations. The interactions between

TX-1123 and the amino acid residues of the enzymes' binding pockets were examined to

elucidate the mechanism of inhibition.[2]
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Caption: Mechanism of action of preclinical compound TX-1123.

ATI-1123: A Liposomal Formulation of Docetaxel
ATI-1123 is a novel liposomal formulation of the chemotherapy agent docetaxel, designed to

improve its therapeutic index.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://aacrjournals.org/mct/article/10/11_Supplement/B191/238104/Abstract-B191-Phase-1-pharmacokinetic-PK
https://www.benchchem.com/product/b1202124?utm_src=pdf-body-img
https://www.benchchem.com/product/b1202124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
The following table summarizes the key findings from a Phase I clinical trial of ATI-1123 in

patients with advanced solid malignancies.[1][6]

Parameter Value

Study Phase I

Patient Population 29 patients with advanced solid malignancies

Dose Escalation 15 to 110 mg/m²

Maximally Tolerated Dose (MTD) 90 mg/m²

Dose-Limiting Toxicities (at 110 mg/m²) Grade 3 stomatitis, febrile neutropenia[6]

Common Adverse Events
Fatigue, nausea, neutropenia, anemia,

anorexia, diarrhea[6]

Pharmacokinetics Linear and dose-proportional[6]

Efficacy
1 confirmed partial response (lung cancer),

stable disease in 75% of patients[1][6]

Experimental Protocols
Phase I Clinical Trial Protocol: This was a multicenter, open-label, dose-escalation study to

evaluate the safety, tolerability, pharmacokinetics, and antitumor activity of ATI-1123.[1][6]

Patient Eligibility: Patients with advanced solid malignancies who had progressed on

standard therapy.

Treatment Regimen: ATI-1123 was administered as a 1-hour intravenous infusion every 3

weeks.

Dose Escalation: The study began with an accelerated titration design, followed by a

modified 3+3 Fibonacci schema to determine the MTD.

Pharmacokinetic Analysis: Plasma samples were collected to analyze for encapsulated and

non-encapsulated docetaxel.
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Response Assessment: Tumor response was evaluated using RECIST criteria.

Experimental Workflow Diagram
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Caption: Workflow of the Phase I clinical trial of ATI-1123.

QR-1123: An Antisense Oligonucleotide for Retinitis
Pigmentosa
QR-1123 is an investigational antisense oligonucleotide designed to treat autosomal dominant

retinitis pigmentosa (adRP) caused by the P23H mutation in the rhodopsin (RHO) gene. The
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development of QR-1123 was suspended in April 2022.

Data Presentation
The following table summarizes the design of the planned Phase 1/2 "Aurora" clinical trial for

QR-1123.

Parameter Description

Study Phase Phase 1/2

Clinical Trial ID NCT04123626[7]

Patient Population
Adults with adRP due to the P23H mutation in

the RHO gene

Intervention Intravitreal injections of QR-1123

Study Design

Single-dose, open-label, dose-escalation

cohorts and multiple-dose, double-masked,

randomized, sham-controlled cohorts[8]

Primary Objectives Evaluate the safety and tolerability of QR-1123

Secondary Objectives

Assess efficacy through ophthalmic endpoints

such as visual acuity, visual field, and retinal

structure

Experimental Protocols
Planned Phase 1/2 "Aurora" Clinical Trial Protocol (NCT04123626): This was a first-in-human

study intended to evaluate the safety, tolerability, and efficacy of QR-1123.

Patient Population: Up to 35 adult patients with a confirmed diagnosis of adRP due to the

P23H mutation in the RHO gene.

Treatment Administration: Unilateral intravitreal injections of QR-1123.

Dosing Cohorts: The study was designed with up to 8 single-dose and repeat-dose cohorts.

In the repeat-dose cohorts, patients were to be randomized to receive either QR-1123 or a
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sham procedure every 3 months.

Follow-up: Patients were to be followed for safety, tolerability, and efficacy for a total of 12

months.

Efficacy Endpoints: Changes in visual function and retinal structure were to be assessed.
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Caption: Mechanism of action of QR-1123.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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